Recql5-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

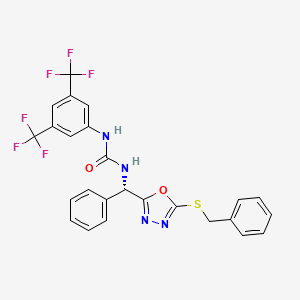

Properties

Molecular Formula |

C25H18F6N4O2S |

|---|---|

Molecular Weight |

552.5 g/mol |

IUPAC Name |

1-[(S)-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-phenylmethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C25H18F6N4O2S/c26-24(27,28)17-11-18(25(29,30)31)13-19(12-17)32-22(36)33-20(16-9-5-2-6-10-16)21-34-35-23(37-21)38-14-15-7-3-1-4-8-15/h1-13,20H,14H2,(H2,32,33,36)/t20-/m0/s1 |

InChI Key |

BHTXRKYKSWDTRG-FQEVSTJZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CSC2=NN=C(O2)[C@H](C3=CC=CC=C3)NC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(O2)C(C3=CC=CC=C3)NC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Recql5-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

RECQL5, a member of the RecQ family of DNA helicases, is a critical guardian of genomic stability, playing pivotal roles in DNA replication, repair, and transcription.[1][2] Its dysregulation has been implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] This document provides an in-depth technical overview of Recql5-IN-1, a potent and selective small molecule inhibitor of RECQL5. We will dissect its mechanism of action, from its direct inhibition of helicase activity to its cellular consequences, including the disruption of homologous recombination repair and the induction of synthetic lethality in cancer cells. This guide is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and illustrative pathway diagrams.

Introduction to RECQL5: A Guardian of the Genome

RECQL5 is a 3'-5' DNA helicase that is integral to maintaining the integrity of the genome.[1] Its functions are multifaceted and crucial for cellular homeostasis:

-

DNA Replication and Repair: RECQL5 is involved in the resolution of stalled replication forks and the repair of DNA double-strand breaks (DSBs).[2][5] It plays a crucial role in preventing aberrant homologous recombination by displacing RAD51 from single-stranded DNA (ssDNA).[1][2]

-

Transcription Regulation: RECQL5 associates with RNA polymerase II, suppressing transcription-associated genomic instability.[1][6]

-

Cancer Relevance: Overexpression of RECQL5 has been observed in several cancers, including breast and urothelial carcinomas, and is often correlated with poor prognosis.[2][7] This dependency of cancer cells on RECQL5 for survival and proliferation makes it an attractive therapeutic target.[4]

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor belonging to the 1,3,4-oxadiazole class of compounds.[8] It has been identified as a potent and selective inhibitor of RECQL5's helicase activity.

Quantitative Inhibition Profile

The inhibitory activity of this compound has been characterized through various in vitro and cellular assays.

| Parameter | Value | Cell Line/System | Reference |

| Helicase Activity IC50 | 46.3 nM | In vitro helicase assay | [9][10] |

| Cell Viability IC20 | 8.4 µM | MCF-7 (RECQL5-wildtype) | [9] |

| 33.4 µM | MCF10A (non-cancerous) | [9] | |

| Cell Viability IC50 | 4.8 µM | RECQL5-WT cells | [10][11] |

| 19.6 µM | RECQL5-KO2 cells | [10][11] |

Core Mechanism of Action: Dual Inhibition

The primary mechanism of action of this compound involves a dual effect on RECQL5's functions, ultimately leading to the inhibition of homologous recombination repair (HRR).

Direct Inhibition of Helicase Activity

This compound directly binds to the helicase domain of RECQL5, inhibiting its ATP-dependent DNA unwinding activity.[9] This enzymatic inhibition is a key initiating event in its mechanism of action.

Stabilization of the RECQL5-RAD51 Complex

A crucial aspect of this compound's mechanism is its ability to stabilize the physical interaction between RECQL5 and RAD51.[8][9] RECQL5 normally functions to displace RAD51 from ssDNA, a key step in preventing inappropriate homologous recombination.[2] By stabilizing this complex, this compound effectively traps RAD51, leading to its aggregation and preventing its participation in the HRR pathway.[9]

Figure 1: Mechanism of this compound-mediated inhibition of homologous recombination repair.

Cellular Consequences of RECQL5 Inhibition

The inhibition of RECQL5 by this compound triggers a cascade of cellular events, ultimately leading to selective cancer cell death.

-

Accumulation of DNA Double-Strand Breaks: Inhibition of HRR leads to the accumulation of unresolved DSBs.[9]

-

Cell Cycle Arrest: The persistence of DNA damage can trigger cell cycle checkpoints, leading to arrest, often at the G2/M phase.[4]

-

Synthetic Lethality: In cancer cells that are already experiencing replication stress or have deficiencies in other DNA repair pathways, the inhibition of RECQL5-mediated HRR can be synthetically lethal.[4] This provides a therapeutic window for targeting tumors with high RECQL5 expression while sparing normal tissues.[9]

-

Sensitization to PARP Inhibitors: Functional inhibition of RECQL5 has been shown to sensitize breast cancer cells to PARP inhibitors, suggesting a potential combination therapy strategy.[8]

Figure 2: Cellular consequences of RECQL5 inhibition by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

RECQL5 Helicase Inhibition Assay

-

Principle: This assay measures the ability of an inhibitor to block the DNA unwinding activity of RECQL5. A common method involves a forked DNA substrate with a fluorescent label and a quencher. Unwinding of the DNA separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Protocol Outline:

-

Substrate Preparation: A forked DNA substrate is created by annealing a fluorescently labeled oligonucleotide to a partially complementary unlabeled oligonucleotide containing a quencher.

-

Reaction Mixture: Purified recombinant RECQL5 protein is incubated with the DNA substrate in a helicase reaction buffer containing ATP.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C.

-

Fluorescence Measurement: The increase in fluorescence is measured over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

-

Principle: CETSA is used to verify the direct binding of a drug to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

-

Protocol Outline:

-

Cell Treatment: Cells are treated with either vehicle control or this compound.

-

Heating: The cell lysates are heated at a range of temperatures.

-

Protein Separation: The soluble fraction of the lysate is separated from the aggregated proteins by centrifugation.

-

Western Blotting: The amount of soluble RECQL5 at each temperature is quantified by Western blotting.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble RECQL5 against the temperature. A shift in the melting curve in the presence of this compound indicates direct binding.

-

RAD51 Foci Formation Assay

-

Principle: This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a key step in HRR. Inhibition of this process by this compound can be quantified.

-

Protocol Outline:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with a DNA damaging agent (e.g., ionizing radiation or a chemotherapeutic drug) in the presence or absence of this compound.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent.

-

Immunostaining: Cells are incubated with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody.

-

Microscopy: The coverslips are mounted on slides and imaged using a fluorescence microscope.

-

Image Analysis: The number of RAD51 foci per nucleus is quantified using image analysis software.

-

Figure 3: Logical workflow of key experiments to characterize this compound.

Conclusion and Future Directions

This compound represents a promising pharmacological tool for investigating the cellular functions of RECQL5 and a potential starting point for the development of novel anticancer therapeutics. Its well-defined mechanism of action, involving the dual inhibition of RECQL5's helicase activity and the stabilization of the RECQL5-RAD51 complex, provides a solid foundation for its further development. Future research should focus on optimizing the potency and pharmacokinetic properties of this compound, exploring its efficacy in a broader range of cancer models, and identifying predictive biomarkers for patient stratification. The synergistic potential with other DNA damage response inhibitors, such as PARP inhibitors, warrants further investigation to develop effective combination therapies for difficult-to-treat cancers.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. Frontiers | RECQL5 at the Intersection of Replication and Transcription [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. RECQL5 plays an essential role in maintaining genome stability and viability of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recql5 Plays an Important Role in DNA Replication and Cell Survival after Camptothecin Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RecQL5 Promotes Genome Stabilization through Two Parallel Mechanisms—Interacting with RNA Polymerase II and Acting as a Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Functional inhibition of RECQL5 helicase elicits non-homologous end joining response and sensitivity of breast cancers to PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - Immunomart [immunomart.org]

- 11. biocompare.com [biocompare.com]

An In-depth Technical Guide to Recql5-IN-1: A Novel Inhibitor of RECQL5 Helicase

For Researchers, Scientists, and Drug Development Professionals

Introduction

RecQ Like Helicase 5 (RECQL5) is a critical enzyme in the maintenance of genomic stability, playing integral roles in DNA replication, repair, and transcription.[1] Its multifaceted functions, particularly its involvement in the regulation of homologous recombination (HR) repair, have positioned it as a compelling target in oncology.[2] Elevated expression of RECQL5 has been correlated with poor prognosis in certain cancers, making the development of targeted inhibitors a promising therapeutic strategy. This document provides a comprehensive technical overview of Recql5-IN-1, a potent and selective small molecule inhibitor of RECQL5.

Core Mechanism of Action: Dual Inhibition of RECQL5 Function

This compound exhibits a unique dual mechanism of action that disrupts the normal functions of RECQL5, leading to synthetic lethality in cancer cells that overexpress this helicase.

-

Inhibition of Helicase Activity: this compound directly inhibits the ATP-dependent DNA helicase activity of RECQL5.[3] This enzymatic function is crucial for unwinding various DNA structures that arise during replication and repair. By blocking this activity, this compound impedes the proper processing of DNA intermediates.

-

Stabilization of the RECQL5-RAD51 Complex: Beyond enzymatic inhibition, this compound stabilizes the interaction between RECQL5 and the RAD51 recombinase.[3] Under normal physiological conditions, RECQL5 plays a role in dismantling RAD51 filaments on single-stranded DNA, a key step in the regulation of homologous recombination.[2] By locking RECQL5 and RAD51 in a non-productive complex, this compound leads to the aggregation of RAD51 and a subsequent failure of the HR repair pathway.[3] This impairment of a critical DNA repair pathway results in the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and effects.

| Parameter | Value | Reference Cell Line/Assay |

| In Vitro Efficacy | ||

| RECQL5 Helicase Inhibition IC50 | 46.3 nM | Biochemical Assay |

| MCF-7 Cell Viability IC20 (72h) | 8.4 µM | MTT Assay |

| MCF10A Cell Viability IC20 (72h) | 33.4 µM | MTT Assay |

| In Vivo Efficacy | ||

| Tumor Growth Inhibition | Significant | MCF-7 Xenograft Model |

| Dosing Regimen | 50 mg/kg, p.o. | Every two days for 30 days |

Table 1: Efficacy of this compound [3]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments characterizing this compound are provided below.

RECQL5 Helicase Activity Assay

This assay measures the ability of this compound to inhibit the DNA unwinding activity of the RECQL5 protein.

Materials:

-

Purified recombinant human RECQL5 protein

-

Fluorescently labeled DNA substrate (e.g., a forked duplex with a 3' overhang)

-

ATP solution

-

Helicase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT, and 100 µg/mL BSA)

-

Stop buffer (e.g., 0.5% SDS, 50 mM EDTA, and 25% glycerol)

-

This compound dissolved in DMSO

-

96-well plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a reaction mixture containing the helicase reaction buffer, fluorescently labeled DNA substrate, and ATP.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.

-

Initiate the reaction by adding the purified RECQL5 protein to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding the stop buffer.

-

Analyze the unwound DNA product using a suitable method, such as fluorescence polarization or native polyacrylamide gel electrophoresis followed by fluorescence imaging.

-

Calculate the percentage of helicase activity inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

MCF-7 (or other relevant cancer cell lines) and MCF10A (non-tumorigenic control) cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the IC20 (or IC50) value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Female athymic nude mice (4-6 weeks old)

-

MCF-7 cells

-

Matrigel

-

This compound formulated for oral administration

-

Vehicle control solution

-

Calipers for tumor measurement

-

Standard animal housing and care facilities

Procedure:

-

Subcutaneously implant a mixture of MCF-7 cells and Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or the vehicle control orally to the respective groups according to the predetermined dosing schedule (e.g., every two days for 30 days).

-

Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the in vivo efficacy of this compound.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound in the context of homologous recombination repair.

References

Recql5-IN-1: A Comprehensive Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

RECQL5 is a member of the RecQ family of DNA helicases, essential for maintaining genomic stability through its roles in DNA replication, repair, and transcription.[1][2] Dysregulation of RECQL5 has been implicated in various cancers, making it a compelling target for therapeutic intervention. This document provides an in-depth technical overview of the discovery and development of Recql5-IN-1 (also referred to as compound 4a), a potent and selective small molecule inhibitor of RECQL5 helicase activity.[3][4] this compound represents a promising pharmacological tool for studying RECQL5 function and a potential lead compound for the development of novel anticancer therapies.[3]

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both the enzymatic and non-enzymatic functions of RECQL5.[3][5] It potently inhibits the DNA unwinding activity of the RECQL5 helicase domain.[3] Furthermore, it stabilizes the interaction between RECQL5 and RAD51, a key protein in homologous recombination repair (HRR).[3][5] This stabilization leads to the aggregation of RAD51 and subsequent inhibition of the HRR pathway, resulting in the accumulation of DNA double-strand breaks (DSBs) in cancer cells that are dependent on RECQL5 for their survival.[3][5]

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.

Table 1: In Vitro Activity

| Parameter | Value | Description |

| IC50 (Helicase Activity) | 46.3 nM | Concentration of this compound required to inhibit 50% of RECQL5 helicase activity in a biochemical assay.[3][5] |

| MCF-7 IC20 | 8.4 µM | Concentration of this compound required to inhibit 20% of cell growth in RECQL5-wildtype MCF-7 breast cancer cells after 72 hours.[3][5] |

| MCF10A IC20 | 33.4 µM | Concentration of this compound required to inhibit 20% of cell growth in non-tumorigenic MCF10A breast epithelial cells after 72 hours.[3][5] |

Table 2: In Vivo Efficacy (MCF-7 Xenograft Model)

| Parameter | Value | Description |

| Dosage | 50 mg/kg | Orally administered dose.[3][5] |

| Frequency | Every two days | Dosing schedule over the study period.[3][5] |

| Duration | 30 days | Total length of the in vivo study.[3][5] |

| Outcome | Antitumor activity | Significant reduction in tumor growth in mice bearing RECQL5-wildtype MCF-7 xenografts.[3][5] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

RECQL5 Helicase Activity Assay

This assay measures the DNA unwinding activity of RECQL5 in the presence of this compound.

-

Substrate Preparation: A forked DNA substrate is prepared by annealing a 5'-radiolabeled oligonucleotide to a partially complementary unlabeled oligonucleotide.

-

Reaction Mixture: The reaction is carried out in a buffer containing Tris-HCl, KCl, MgCl2, DTT, BSA, and ATP.

-

Enzyme and Inhibitor: Recombinant human RECQL5 protein is pre-incubated with varying concentrations of this compound.

-

Initiation and Termination: The helicase reaction is initiated by the addition of the radiolabeled DNA substrate and incubated at 37°C. The reaction is stopped by the addition of a stop buffer containing EDTA, SDS, and proteinase K.

-

Analysis: The reaction products are resolved on a non-denaturing polyacrylamide gel. The gel is dried and exposed to a phosphor screen. The amount of unwound single-stranded DNA is quantified to determine the percentage of helicase activity.

-

IC50 Determination: The concentration of this compound that results in a 50% reduction in helicase activity is calculated.

Figure 2: Workflow for the RECQL5 helicase activity assay.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of cancer and non-cancerous cell lines.

-

Cell Seeding: Cells (e.g., MCF-7 and MCF10A) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound (e.g., 0-50 µM) for a specified duration (e.g., 24-72 hours).[3][5]

-

Viability Reagent: A cell viability reagent, such as MTT or resazurin, is added to each well and incubated according to the manufacturer's instructions.

-

Measurement: The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The viability of treated cells is expressed as a percentage of the viability of untreated control cells. The IC20 values are determined from the dose-response curves.

RECQL5-RAD51 Interaction Assay

This assay investigates the effect of this compound on the physical interaction between RECQL5 and RAD51.

-

Protein Expression and Purification: Recombinant human RECQL5 and RAD51 proteins are expressed and purified.

-

Co-immunoprecipitation: Purified RECQL5 and RAD51 are incubated together in the presence or absence of this compound. An antibody against RECQL5 is then used to pull down RECQL5 and any interacting proteins.

-

Western Blotting: The immunoprecipitated protein complexes are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both RECQL5 and RAD51 to detect their presence in the complex.

-

Analysis: An increase in the amount of RAD51 co-immunoprecipitated with RECQL5 in the presence of this compound indicates stabilization of the interaction.

Figure 3: Logical flow of the RECQL5-RAD51 interaction assay.

Mouse Xenograft Study

This study evaluates the in vivo antitumor efficacy of this compound.

-

Cell Implantation: Human breast cancer cells (e.g., RECQL5-wildtype MCF-7) are subcutaneously implanted into immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally at a dose of 50 mg/kg every two days for 30 days.[3][5]

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: At the end of the study, tumors are excised and weighed.

-

Analysis: The antitumor activity is assessed by comparing the tumor growth in the treated group to the control group.

Conclusion

This compound is a first-in-class small molecule inhibitor of RECQL5 with a well-defined dual mechanism of action. Its ability to potently inhibit RECQL5 helicase activity and stabilize the RECQL5-RAD51 interaction leads to selective cytotoxicity in RECQL5-expressing cancer cells. The promising in vitro and in vivo data make this compound a valuable tool for further elucidating the biological roles of RECQL5 and a strong candidate for continued preclinical development as a novel cancer therapeutic.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | RECQL5 at the Intersection of Replication and Transcription [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeted Cancer Therapy Based on Acetylation and Deacetylation of Key Proteins Involved in Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Unlocking a New Therapeutic Avenue in Breast Cancer: A Technical Guide to the Target Validation of Recql5-IN-1

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the target validation of RECQL5 (RecQ-like helicase 5) in breast cancer, with a specific focus on the small molecule inhibitor, Recql5-IN-1. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals actively engaged in oncology and precision medicine. Herein, we consolidate the current understanding of RECQL5's role in breast cancer biology, detail the mechanism of action of its inhibitor, and provide comprehensive experimental protocols and quantitative data to support its validation as a promising therapeutic target.

Introduction: The Emerging Role of RECQL5 in Breast Cancer

RECQL5 is a DNA helicase pivotal in maintaining genomic stability through its roles in homologous recombination (HR), base excision repair (BER), and DNA replication.[1][2] Emerging evidence has highlighted a significant correlation between the overexpression of RECQL5 and poor prognosis in breast cancer, particularly in aggressive subtypes such as triple-negative breast cancer (TNBC).[3][4] TNBC cells, often characterized by high levels of replication stress and reliance on specific DNA repair pathways for survival, have shown a particular vulnerability to the inhibition of RECQL5.[3][4] This dependency presents a compelling therapeutic window for targeted intervention.

This compound: A Potent and Selective Inhibitor

This compound, also referred to as compound 4a, is a first-in-class, orally bioavailable small molecule inhibitor of RECQL5.[5][6] It is a 1,3,4-oxadiazole derivative that exhibits potent and selective inhibition of RECQL5's helicase activity.[7][8] The primary mechanism of action of this compound involves the stabilization of the interaction between RECQL5 and RAD51, a key protein in homologous recombination.[5][6][7] This stabilization prevents the resolution of RAD51 filaments from DNA, leading to impaired HR, accumulation of DNA double-strand breaks (DSBs), and subsequent cell death in RECQL5-expressing cancer cells.[5][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Helicase Inhibition

| Compound | Target | IC50 (nM) | Reference |

| This compound | RECQL5 Helicase Activity | 46.3 | [6] |

Table 2: In Vitro Cell Viability

| Cell Line | Breast Cancer Subtype | Assay | Metric | Value (µM) | Reference |

| MCF-7 | Luminal A | MTS | IC20 | 8.4 | [6] |

| MCF10A | Non-tumorigenic | MTS | IC20 | 33.4 | [6] |

| MDA-MB-231 | Triple-Negative | Not Specified | IC50 | Not Specified | |

| HCC1806 | Triple-Negative | Not Specified | IC50 | Not Specified |

Table 3: In Vivo Xenograft Study

| Compound | Animal Model | Tumor Model | Dosing | Outcome | Reference |

| This compound | Nude Mice | MCF-7 Xenograft | 50 mg/kg, oral, every 2 days | Significant tumor growth reduction | [5][6] |

Signaling Pathway and Experimental Workflows

To visually represent the critical interactions and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 2. Patient-derived Models of Human Breast Cancer: Protocols for In vitro and In vivo Applications in Tumor Biology and Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RECQL5 plays an essential role in maintaining genome stability and viability of triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RECQL5 plays an essential role in maintaining genome stability and viability of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting RECQL5 Functions, by a Small Molecule, Selectively Kills Breast Cancer in Vitr o and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Functional inhibition of RECQL5 helicase elicits non-homologous end joining response and sensitivity of breast cancers to PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

Recql5-IN-1 structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the structure, chemical properties, and biological activity of Recql5-IN-1, a potent and orally effective inhibitor of the RECQL5 helicase. All data is presented to facilitate further research and development in the fields of oncology and DNA repair.

Chemical Properties and Structure

This compound, also referred to as Compound 4a in initial publications, is a small molecule inhibitor targeting both the enzymatic and non-enzymatic domains of RECQL5.[1][2][3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C25H18F6N4O2S | [3] |

| Molecular Weight | 552.49 g/mol | [2][3] |

| CAS Number | 2718170-45-5 | [1] |

| Appearance | Solid | [2][3] |

| Purity | ≥98% | [2][3] |

| Solubility | Soluble in DMSO (250 mg/mL) | [1] |

| Storage | Store at -20°C for short-term and -80°C for long-term (up to 6 months) | [1][2] |

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Biological Activity and Quantitative Data

This compound is a potent inhibitor of RECQL5 helicase activity and demonstrates selective cytotoxicity in cancer cells that express RECQL5.[1] The key quantitative data regarding its biological activity are presented below.

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| IC50 (Helicase Activity) | 46.3 nM | In vitro RECQL5 helicase assay | [1][2][3] |

| IC50 (Cell Viability) | 4.8 µM | RECQL5-WT cells | [2] |

| IC50 (Cell Viability) | 19.6 µM | RECQL5-KO2 cells | [2] |

| IC20 (Cell Viability) | 8.4 µM (MCF-7), 33.4 µM (MCF10A) | 24-72 hour incubation | [1] |

| In Vivo Efficacy | 50 mg/kg, p.o. every two days for 30 days | Antitumor activity in MCF-7 mouse models | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the helicase activity of RECQL5. This inhibition leads to the stabilization of the interaction between RECQL5 and RAD51 proteins, resulting in RAD51 aggregation and the suppression of homologous recombination repair (HRR).[1] The disruption of HRR leads to an accumulation of double-strand breaks (DSBs), ultimately causing selective cytotoxicity in RECQL5-expressing cancer cells.[1]

The following diagram illustrates the proposed mechanism of action for this compound within the context of DNA double-strand break repair.

Caption: Mechanism of Action of this compound in HRR.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the likely procedures described in the primary literature.

RECQL5 Helicase Activity Assay

This assay is designed to measure the ATP-dependent DNA unwinding activity of the RECQL5 protein in the presence of an inhibitor.

Caption: Workflow for RECQL5 Helicase Activity Assay.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells (e.g., MCF-7, RECQL5-WT, RECQL5-KO2) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (typically from 0 to 50 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement:

-

For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound. Determine the IC50 value by plotting the data on a dose-response curve.

In Vivo Antitumor Activity Study

This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse xenograft model.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MCF-7) into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 50 mg/kg) or the vehicle control to the mice via the specified route (e.g., oral gavage) and schedule (e.g., every two days for 30 days).

-

Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the antitumor efficacy of this compound.

Conclusion

This compound is a valuable research tool for studying the roles of RECQL5 in DNA repair and cancer biology. Its potent and selective inhibitory activity, coupled with its oral bioavailability, makes it a promising lead compound for the development of novel anticancer therapeutics, particularly for tumors with a dependency on the RECQL5-mediated DNA repair pathway. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its therapeutic potential.

References

The Selective Cytotoxicity of Recql5-IN-1: A Technical Guide for Cancer Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Recql5-IN-1, a novel small molecule inhibitor of the RECQL5 DNA helicase, and its selective cytotoxic effects on cancer cells. Overexpression of RECQL5 has been correlated with poor prognosis, survival, and therapeutic resistance in breast cancer, making it a compelling target for novel cancer therapies.[1][2] This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to support further research and development in this area.

Core Mechanism of Action

This compound (also referred to as Compound 4a) is an orally effective inhibitor that targets both the enzymatic and non-enzymatic domains of RECQL5.[3] Its primary mechanism of action involves the potent inhibition of RECQL5's helicase activity.[3] Furthermore, this compound stabilizes the interaction between RECQL5 and RAD51 proteins, leading to RAD51 aggregation and the subsequent inhibition of homologous recombination repair (HRR).[1][2][3] This disruption of DNA repair processes results in the accumulation of double-strand breaks (DSBs) and exhibits selective cytotoxicity in cancer cells that express RECQL5.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/Conditions | Source |

| RECQL5 Helicase Activity IC50 | 46.3 nM | Biochemical Assay | [3] |

| Cytotoxicity IC20 | 8.4 µM | MCF-7 (Breast Cancer) | [3] |

| Cytotoxicity IC20 | 33.4 µM | MCF10A (Normal Mammary Epithelial) | [3] |

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and the experimental approach for evaluating this compound, the following diagrams are provided.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

RECQL5 Helicase Activity Assay

-

Protein Purification: Recombinant human RECQL5 protein is expressed and purified.

-

Substrate Preparation: A forked DNA substrate is labeled with a fluorescent probe and a quencher on opposite strands.

-

Reaction Mixture: The reaction is carried out in a buffer containing ATP and Mg2+.

-

Initiation: The reaction is initiated by the addition of the RECQL5 enzyme to the substrate.

-

Measurement: The unwinding of the DNA substrate by RECQL5 separates the fluorophore and quencher, resulting in an increase in fluorescence. This is measured in real-time using a fluorescence plate reader.

-

Inhibitor Testing: this compound is added at various concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell-Based Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., MCF-7) and normal cells (e.g., MCF10A) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0-50 µM) for a specified duration (e.g., 24-72 hours).[3]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC20/IC50 values are determined.

Colony Formation Assay

-

Cell Seeding: A low density of RECQL5-wildtype cells is seeded in 6-well plates.

-

Compound Treatment: Cells are treated with this compound at various concentrations.

-

Incubation: The plates are incubated for a period that allows for the formation of visible colonies (typically 1-2 weeks). The medium with the compound is refreshed periodically.

-

Colony Staining: Colonies are fixed and stained with a solution such as crystal violet.

-

Quantification: The number of colonies in each well is counted. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.

In Vivo Xenograft Study

-

Cell Implantation: Human breast cancer cells expressing RECQL5 are subcutaneously injected into the flanks of immunodeficient mice (e.g., NUDE mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Drug Administration: Mice are randomized into control and treatment groups. This compound is administered orally.[1][2]

-

Tumor Monitoring: Tumor volume is measured regularly using calipers.

-

Toxicity Evaluation: Animal body weight is monitored, and at the end of the study, vital organs are collected for histological analysis to assess for any toxicity.[1][2]

Conclusion and Future Directions

This compound demonstrates a promising profile as a selective inhibitor for RECQL5-expressing cancers. Its mechanism of action, centered on the inhibition of HRR, provides a clear rationale for its selective cytotoxicity. The presented data and protocols offer a solid foundation for further investigation into the therapeutic potential of targeting RECQL5. Future studies should focus on expanding the evaluation of this compound in a broader range of cancer types, including other malignancies with high RECQL5 expression such as triple-negative breast cancer and urothelial bladder carcinoma.[4][5][6] Additionally, combination studies with other DNA damaging agents or PARP inhibitors could reveal synergistic effects and provide new avenues for cancer treatment.[7] The development of more potent and specific RECQL5 inhibitors based on the scaffold of this compound is also a key area for future drug discovery efforts.

References

- 1. Targeting RECQL5 Functions, by a Small Molecule, Selectively Kills Breast Cancer in Vitr o and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. RECQL5 plays an essential role in maintaining genome stability and viability of triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RECQL5 plays an essential role in maintaining genome stability and viability of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Altered RECQL5 expression in urothelial bladder carcinoma increases cellular proliferation and makes RECQL5 helicase activity a novel target for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional inhibition of RECQL5 helicase elicits non-homologous end joining response and sensitivity of breast cancers to PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on RECQL5 Helicase Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

RECQL5, a member of the conserved RecQ family of DNA helicases, is a critical custodian of genomic stability.[1][2] Unlike other human RecQ helicases such as BLM, WRN, and RECQL4, which are linked to specific hereditary cancer-predisposition syndromes, RECQL5 has not been associated with a distinct developmental disorder.[1][2][3] However, its dysregulation is a significant clinical concern, with links to cancer predisposition, cardiovascular disease, and inflammation.[1][4] In cellular processes, RECQL5 plays multifaceted roles in DNA repair, homologous recombination (HR), DNA replication, and transcription, primarily acting as a tumor suppressor.[3][5][6][7] Its overexpression in several cancers, including breast and urothelial bladder carcinomas, and the dependency of certain cancer cells on its activity, has spotlighted RECQL5 as a promising therapeutic target.[5][8] This guide provides a comprehensive overview of the foundational research on RECQL5, its role in disease, and the development of targeted inhibitors.

RECQL5: Structure, Function, and Disease Relevance

The human RECQL5 gene encodes a 991-amino acid protein, RECQL5β, which is the predominant and active isoform.[1][9] Its structure features a conserved N-terminal helicase domain and a unique C-terminal region containing multiple domains for protein-protein interactions.[10]

-

Helicase Activity: The catalytic core contains Superfamily 2 (SFII) helicase and RecQ C-terminal (RQC) motifs.[1][9] It unwinds a variety of DNA structures, including forked duplexes, Holliday junctions, and G-quadruplexes, in an ATP-dependent 3'-5' direction.[1][11]

-

Role in Homologous Recombination (HR): RECQL5 is a key regulator of HR, where it functions as an anti-recombinase. It directly interacts with the RAD51 recombinase and disrupts the RAD51 presynaptic filament on single-stranded DNA (ssDNA).[11][12][13] This activity is crucial for preventing inappropriate recombination events and ensuring genomic stability.[12] By removing RAD51, RECQL5 can direct DNA double-strand break repair towards pathways like synthesis-dependent strand annealing (SDSA), which avoids crossover events.[1]

-

Interaction with RNA Polymerase II (RNAPII): RECQL5 is the only human RecQ helicase known to directly interact with RNAPII.[1][14] This interaction is mediated by two C-terminal domains, the KIX and SRI domains, which bind to different forms of RNAPII.[1][11][15] This association allows RECQL5 to inhibit both the initiation and elongation steps of transcription, a function that does not require its helicase activity.[9][13][16] This role is vital for minimizing transcription-associated DNA damage and replication stress.[1]

-

Cancer Relevance: While RECQL5 generally functions as a tumor suppressor, its overexpression is associated with poor prognosis in cancers like breast and bladder cancer.[7][8] This suggests that malignant cells can become dependent on RECQL5 to manage the high levels of replication stress inherent to rapid proliferation, a concept known as non-oncogene addiction.[8] Consequently, inhibiting RECQL5 in such cancers presents a targeted therapeutic strategy.[5][8] For instance, depletion of RECQL5 has been shown to selectively decrease cell survival in malignant bladder cells compared to normal cells.[5]

RECQL5 Helicase Inhibitors

The development of small molecule inhibitors targeting RECQL5 is an emerging area of research. One of the first potent and specific inhibitors to be characterized is a 1,3,4-oxadiazole derivative, referred to as compound 4a or RECQL5-IN-1 .[5][10][17][18]

Mechanism of Action

This compound exhibits a dual mechanism that targets both the enzymatic and non-enzymatic functions of RECQL5. It potently inhibits the DNA helicase activity.[5][10] Furthermore, it stabilizes the physical interaction between RECQL5 and RAD51.[5][10] This stabilization prevents the proper resolution of HR, leading to the accumulation of unresolved recombination intermediates, DNA damage, and ultimately, cell death in cancer cells that overexpress RECQL5.[5][10][18] This targeted inhibition of HR can also sensitize cancer cells to other DNA-damaging agents, such as PARP inhibitors.[19][20]

Quantitative Data for RECQL5 Inhibitor

The following table summarizes the available quantitative data for the key RECQL5 inhibitor, this compound.

| Inhibitor Name | Target | Assay Type | IC50 / IC20 | Cell Line | Reference |

| This compound (Compound 4a) | RECQL5 | Helicase Activity | IC50 : 46.3 nM | - | [10] |

| This compound (Compound 4a) | RECQL5 | Cell Viability | IC20 : 8.4 µM | MCF-7 (Breast Cancer) | [10] |

| This compound (Compound 4a) | RECQL5 | Cell Viability | IC20 : 33.4 µM | MCF10A (Normal Mammary) | [10] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental logic is crucial for understanding RECQL5's function and inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of RECQL5 and its inhibitors.

DNA-Stimulated ATPase Activity Assay (ADP-Glo™)

This assay measures the ATP hydrolysis activity of RECQL5, which is stimulated by the presence of ssDNA. It is a primary high-throughput screening method for identifying inhibitors.

-

Principle: The ADP-Glo™ assay quantifies the amount of ADP produced in the helicase reaction. The reaction is stopped, and remaining ATP is depleted. Then, the ADP is converted into a detectable luminescent signal via a kinase and luciferase reaction.[21][22] The light output is directly proportional to the ADP produced and thus to the enzyme's activity.[21]

-

Materials:

-

Purified RECQL5 enzyme

-

ssDNA substrate (e.g., M13 ssDNA)

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.2 mg/ml BSA.[17][20]

-

ATP solution

-

Test inhibitor compounds

-

ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque multi-well plates (e.g., 384-well)

-

Luminometer

-

-

Protocol:

-

Prepare the kinase reaction mixture in a well by combining the reaction buffer, ssDNA, and purified RECQL5 enzyme (e.g., 20 nM final concentration).

-

Add the test inhibitor compound at various concentrations or DMSO as a vehicle control.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM. The final reaction volume is typically 5-25 µL.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[21][22]

-

Add Kinase Detection Reagent (typically twice the initial reaction volume) to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.[21][22]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition relative to the DMSO control and determine IC50 values by plotting inhibition versus inhibitor concentration.

-

DNA Helicase Unwinding Assay

This is a direct functional assay to measure the ability of RECQL5 to unwind a DNA duplex, and to test the effect of inhibitors on this activity.

-

Principle: A radiolabeled DNA substrate with a duplex region (e.g., a forked duplex) is incubated with the helicase. If the helicase is active, it will unwind the duplex, releasing a labeled single-stranded oligonucleotide. The products are separated by non-denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.[17]

-

Materials:

-

Purified RECQL5 enzyme

-

Forked duplex DNA substrate, with one strand 5'-end-labeled with ³²P.

-

Helicase Reaction Buffer: 30 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA, 2.5 mM ATP.[17]

-

Stop Solution: 0.4% SDS, 50 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol, 25% glycerol.

-

Non-denaturing polyacrylamide gel (e.g., 10-12%) and TBE buffer.

-

Phosphorimager screen and scanner.

-

-

Protocol:

-

Set up the reaction mixture (10-20 µL) containing helicase reaction buffer and the ³²P-labeled DNA substrate (e.g., 0.5-1 nM).

-

Add the test inhibitor compound at desired concentrations.

-

Pre-incubate the mixture for 5-10 minutes at room temperature.

-

Initiate the unwinding reaction by adding purified RECQL5 enzyme.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding Stop Solution.

-

Resolve the reaction products on a non-denaturing polyacrylamide gel. Include a lane with heat-denatured substrate as a positive control for the unwound product.

-

Dry the gel and expose it to a phosphorimager screen.

-

Scan the screen and quantify the bands corresponding to the duplex substrate and the unwound single-stranded product. Calculate the percentage of unwound DNA.

-

RAD51-Mediated D-Loop Formation Assay

This assay reconstitutes the initial step of homologous recombination and is used to assess the inhibitory effect of RECQL5 on RAD51's recombinase activity.

-

Principle: RAD51 polymerizes on a radiolabeled single-stranded DNA oligonucleotide to form a presynaptic filament. This filament then invades a homologous supercoiled duplex plasmid, creating a displacement loop (D-loop). The resulting D-loop product is a stable, larger structure that can be separated from the free ssDNA oligonucleotide by agarose gel electrophoresis.[2][7] RECQL5 inhibits this reaction by disrupting the RAD51 filament.[12][13]

-

Materials:

-

Purified human RAD51 and RECQL5 proteins.

-

Single-stranded DNA oligonucleotide (e.g., 90-mer), 5'-end-labeled with ³²P.

-

Homologous supercoiled plasmid DNA (e.g., pBluescript).[6]

-

D-loop Reaction Buffer (5X): 175 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT, 500 µg/mL BSA, 10 mM ATP.

-

Agarose gel (0.9-1.0%) and TAE buffer.

-

Deproteinization Solution: 10% SDS, 10 mg/mL Proteinase K.[2]

-

-

Protocol:

-

In a tube on ice, assemble the presynaptic filament by combining the D-loop reaction buffer, ³²P-labeled ssDNA oligonucleotide (e.g., 3 µM nucleotides), and RAD51 (e.g., 1 µM).[2][6]

-

To test for inhibition, add purified RECQL5 during the filament assembly step.

-

Incubate for 5-10 minutes at 37°C to allow filament formation.[2]

-

Initiate the strand invasion reaction by adding the homologous supercoiled plasmid DNA (e.g., 600 µM base pairs).[6]

-

Incubate for an additional 15-20 minutes at 37°C.

-

Stop the reaction and deproteinize the mixture by adding the SDS/Proteinase K solution and incubating for 5-10 minutes at 37°C.[2]

-

Add agarose gel loading dye and resolve the products on an agarose gel.

-

Dry the gel onto DE81 paper and visualize the radiolabeled species using a phosphorimager. The D-loop product will migrate much more slowly than the free ssDNA oligonucleotide.[6]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a candidate inhibitor directly binds to RECQL5 inside the cell (target engagement).

-

Principle: The binding of a ligand (inhibitor) typically increases the thermal stability of its target protein. In CETSA, cells are treated with the inhibitor, heated to a range of temperatures to denature proteins, and then lysed. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble RECQL5 at each temperature is then quantified, typically by Western blotting.[16][18]

-

Materials:

-

Cultured cells (e.g., MCF-7)

-

Test inhibitor compound and DMSO

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

PCR tubes or strips

-

Thermal cycler or heating blocks

-

Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

High-speed centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against RECQL5 and a secondary HRP-conjugated antibody

-

-

Protocol:

-

Treat cultured cells with the test inhibitor or DMSO vehicle for a defined period (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, then cool to room temperature.[18]

-

Lyse the cells by freeze-thawing (e.g., 3 cycles using liquid nitrogen and a warm water bath).

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Carefully collect the supernatant (soluble fraction).

-

Analyze the amount of soluble RECQL5 in each sample by SDS-PAGE and quantitative Western blotting.

-

Plot the amount of soluble RECQL5 as a function of temperature. A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement.

-

References

- 1. RecQL5 Promotes Genome Stabilization through Two Parallel Mechanisms—Interacting with RNA Polymerase II and Acting as a Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay for Human Rad51-Mediated DNA Displacement Loop Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical characterization of the small isoform of Drosophila melanogaster RECQ5 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. Assay for human Rad51-mediated DNA displacement loop formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The RecQ helicase RECQL5 participates in psoralen-induced interstrand cross-link repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. RECQL5/Recql5 helicase regulates homologous recombination and suppresses tumor formation via disruption of Rad51 presynaptic filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Frontiers | RECQL5 at the Intersection of Replication and Transcription [frontiersin.org]

- 16. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. RECQL5 has unique strand annealing properties relative to the other human RecQ helicase proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Human RECQL5 helicase; A Target Enabling Package [zenodo.org]

- 20. Functional inhibition of RECQL5 helicase elicits non-homologous end joining response and sensitivity of breast cancers to PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ulab360.com [ulab360.com]

- 22. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols for RECQL5-IN-1 in MCF-7 Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

RECQL5, a member of the RecQ family of DNA helicases, is a crucial enzyme for maintaining genomic stability through its roles in homologous recombination (HR), base excision repair (BER), DNA replication, and transcription.[1] Overexpression of RECQL5 has been correlated with poor prognosis in breast cancer, making it a compelling therapeutic target.[2][3] The MCF-7 cell line, an estrogen receptor-positive (ER+) model for breast cancer, is a valuable tool for studying the effects of targeted therapies.[4]

RECQL5-IN-1 is a potent and selective small molecule inhibitor designed to target the helicase activity of RECQL5. Its mechanism of action is believed to involve the stabilization of the RECQL5-RAD51 complex, which disrupts the normal function of RAD51 in presynaptic filament formation, a critical step in homologous recombination.[2][3][5] This disruption leads to impaired DNA repair, increased replication stress, and the accumulation of DNA double-strand breaks (DSBs).[5][6] Consequently, inhibiting RECQL5 with this compound can induce cell cycle arrest and apoptosis in cancer cells that are highly dependent on this helicase for survival, such as MCF-7 cells.[6]

These application notes provide detailed protocols for utilizing this compound to study its effects on MCF-7 cell proliferation, DNA damage response, and its potential synergistic relationship with other DNA-damaging agents like PARP inhibitors.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 482.5 g/mol |

| Purity | >99% (HPLC) |

| Formulation | Crystalline solid |

| Solubility | >50 mg/mL in DMSO |

| IC₅₀ (MCF-7) | 150 nM |

| Storage | Store at -20°C, protect from light |

Table 2: Effect of this compound on MCF-7 Cell Viability (72h)

| Concentration (nM) | Mean Viability (%) | Standard Deviation |

| 0 (Vehicle) | 100 | ± 4.5 |

| 10 | 95.2 | ± 5.1 |

| 50 | 78.6 | ± 6.2 |

| 100 | 60.1 | ± 5.5 |

| 150 (IC₅₀) | 50.3 | ± 4.8 |

| 250 | 35.7 | ± 3.9 |

| 500 | 18.4 | ± 2.7 |

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (48h)

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 65.1 | 24.3 | 10.6 |

| This compound (150 nM) | 55.8 | 15.2 | 29.0 |

Table 4: Synergistic Effect of this compound and Talazoparib (PARP Inhibitor) on MCF-7 Cell Viability (72h)

| Treatment | Cell Viability (%) | Combination Index (CI) |

| Vehicle Control | 100 | - |

| This compound (75 nM) | 70.5 | - |

| Talazoparib (5 nM) | 85.2 | - |

| This compound (75 nM) + Talazoparib (5 nM) | 32.1 | 0.65 |

| CI < 0.9 indicates synergism. |

Visualizations

Caption: RECQL5's role in HR and the inhibitory action of this compound.

Caption: Workflow for a cell viability assay using this compound.

References

- 1. Clinicopathological and prognostic significance of RECQL5 helicase expression in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting RECQL5 Functions, by a Small Molecule, Selectively Kills Breast Cancer in Vitr o and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. MCF-7 Cells: Cell Counter | Molecular Devices [moleculardevices.com]

- 5. Functional inhibition of RECQL5 helicase elicits non-homologous end joining response and sensitivity of breast cancers to PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RECQL5 plays an essential role in maintaining genome stability and viability of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Recql5-IN-1 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Recql5-IN-1, a potent inhibitor of the RECQL5 helicase, in mouse models of cancer. The following sections detail the recommended dosing, experimental protocols, and the underlying signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vivo application of this compound based on published preclinical studies.

| Parameter | Value | Reference |

| Drug | This compound | [1][2] |

| Mouse Model | MCF-7 Xenograft (Nude Mice) | [1][2] |

| Dose | 50 mg/kg | [1][2] |

| Administration Route | Oral (p.o.) | [1][2] |

| Dosing Schedule | Every two days for 30 days | [1][2] |

| Reported Effect | Antitumor activity | [1][2] |

RECQL5 Signaling Pathway in DNA Double-Strand Break Repair

RECQL5 is a key regulator of homologous recombination (HR), a major pathway for the repair of DNA double-strand breaks (DSBs). It primarily functions by disrupting RAD51 presynaptic filaments on single-stranded DNA (ssDNA), thereby preventing inappropriate recombination events and ensuring genomic stability.[3] The small molecule inhibitor, this compound, stabilizes the interaction between RECQL5 and RAD51, leading to RAD51 aggregation and the inhibition of homologous recombination repair.[1] This can selectively kill cancer cells that are highly dependent on this pathway.

Caption: RECQL5's role in regulating RAD51 during homologous recombination.

Experimental Protocols

This section provides a detailed methodology for an in vivo efficacy study of this compound using an MCF-7 xenograft mouse model.

Animal Model

-

Species: Mouse

-

Strain: Athymic Nude (nu/nu) or similar immunodeficient strain.

-

Sex: Female

-

Age: 6-8 weeks

-

Supplier: Reputable commercial vendor.

Cell Culture and Xenograft Implantation

-

Cell Line: MCF-7 (human breast adenocarcinoma cell line).

-

Culture Conditions: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Estrogen Supplementation: MCF-7 tumors are estrogen-dependent. One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) on the dorsal side of each mouse.

-

Cell Preparation for Injection: Harvest MCF-7 cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Xenograft Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Caliper measurements of the tumor length (L) and width (W) should be taken every 2-3 days. Tumor volume can be calculated using the formula: Volume = (W^2 x L) / 2.

This compound Formulation and Administration

-

Formulation:

-

While the specific vehicle used in the primary study by Chakraborty et al. is not publicly available, a common and effective vehicle for oral gavage of hydrophobic small molecules in mice is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water .

-

Preparation: To prepare the vehicle, slowly add the CMC to the sterile water while stirring to avoid clumping. Once the CMC is fully dissolved, add the Tween 80 and mix thoroughly.

-

Drug Suspension: Weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle to achieve the final desired concentration for a dosing volume of 100-200 µL per mouse. Ensure the suspension is homogenous before each administration.

-

-

Dosing:

-

Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Treatment Group: Administer this compound at a dose of 50 mg/kg via oral gavage.

-

Control Group: Administer the vehicle only.

-

Dosing Schedule: Dose the animals every two days for a total of 30 days.

-

Dosing Volume: Typically 100 µL for a 20-25g mouse. Adjust the volume based on the individual mouse's body weight on the day of dosing.

-

Experimental Workflow

Caption: In vivo efficacy study workflow for this compound.

Endpoint and Data Analysis

-

Primary Endpoint: Tumor growth inhibition.

-

Secondary Endpoints:

-

Body weight changes (as an indicator of toxicity).

-

Clinical observations (e.g., changes in behavior, posture, fur).

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

At the end of the study, calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences between the treatment and control groups.

-

-

Euthanasia and Tissue Collection: At the end of the study, euthanize the mice according to approved institutional guidelines. Tumors and major organs can be collected for further analysis (e.g., histology, Western blotting, or pharmacokinetic studies).

Disclaimer: These protocols are intended as a guide. All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). The specific details of the experimental design may need to be optimized for your laboratory's conditions.

References

Preparing Recql5-IN-1 Stock Solution with DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of Recql5-IN-1 using Dimethyl Sulfoxide (DMSO). This compound is a potent and orally effective inhibitor of the RECQL5 helicase, a key enzyme involved in maintaining genome stability.[1][2][3] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This guide is intended to furnish researchers with the necessary information to confidently prepare and utilize this compound in their studies.

Introduction

RECQL5 is one of the five human RecQ helicases, which play crucial roles in various DNA metabolic processes, including DNA replication, recombination, and repair.[4][5][6] Dysregulation of RECQL5 has been implicated in cancer development and progression, making it an attractive target for therapeutic intervention.[5] this compound is a small molecule inhibitor that targets both the enzymatic and non-enzymatic domains of RECQL5.[1][2][3] It inhibits the helicase activity of RECQL5 with high potency and has been shown to selectively kill breast cancer cells in vitro and in vivo.[1][3] The mechanism of action involves the stabilization of the RECQL5-RAD51 protein interaction, leading to RAD51 aggregation and the inhibition of homologous recombination repair (HRR).[1]

The following sections provide a comprehensive guide to preparing a stock solution of this compound, including its chemical and physical properties, a detailed experimental protocol, and recommendations for storage and use.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C25H18F6N4O2S | [7] |

| Molecular Weight | 552.49 g/mol | [2][7] |

| CAS Number | 2718170-45-5 | [1][3] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [2] |

| Solubility in DMSO | 250 mg/mL (with ultrasonic assistance) | [7] |

| IC50 (Helicase Activity) | 46.3 nM | [1][2][3] |

| IC50 (RECQL5-WT cells) | 4.8 µM | [2][3] |

| IC50 (RECQL5-KO2 cells) | 19.6 µM | [2][3] |

| Recommended Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [7] |

| Recommended Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1][3] |

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities as needed for your specific experimental requirements.

Materials:

-

This compound solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Determine the required mass of this compound:

-

To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:

-

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

-

For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = 0.010 mol/L x 0.001 L x 552.49 g/mol x 1000 mg/g = 5.52 mg

-

-

-

Weigh the this compound powder:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out the calculated mass of this compound powder and add it to the tube.

-

-

Add DMSO:

-

Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

-

Dissolve the compound:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the solid does not completely dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.[3] Gentle warming to 37°C may also aid in dissolution.[3]

-

Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.

-

-

Aliquot and Store:

Application Notes

-

Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type and experimental design. Based on the provided IC50 values, a starting concentration range of 1-10 µM for cell-based assays is recommended.

-

Solvent Controls: Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as the this compound treatment.

-

Dilution in Aqueous Media: When diluting the DMSO stock solution into aqueous media for experiments, it is common for the compound to precipitate. To avoid this, add the DMSO stock directly to the media with vigorous mixing. If precipitation occurs, brief sonication or warming to 37°C may help to redissolve the compound.[8] It is recommended to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced toxicity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the RECQL5 signaling pathway and the experimental workflow for preparing the this compound stock solution.

Caption: RECQL5 signaling in DNA repair and transcription.

Caption: Workflow for preparing this compound stock solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocompare.com [biocompare.com]

- 3. glpbio.com [glpbio.com]

- 4. Recql5 Plays an Important Role in DNA Replication and Cell Survival after Camptothecin Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RecQL5 Promotes Genome Stabilization through Two Parallel Mechanisms—Interacting with RNA Polymerase II and Acting as a Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound - Immunomart [immunomart.org]

- 8. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Recql5-IN-1 in Homologous Recombination Repair Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recql5-IN-1, also identified as Compound 4a, is a potent and orally effective small molecule inhibitor of the human RECQL5 helicase.[1][2] RECQL5 is a member of the RecQ helicase family, which plays a critical role in maintaining genome stability by participating in various DNA metabolic processes, including DNA repair, replication, and recombination.[3][4] Specifically, RECQL5 is known to regulate homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway, primarily by disrupting RAD51 presynaptic filaments.[5][6] Inhibition of RECQL5's functions presents a compelling strategy for investigating the intricacies of homologous recombination repair and for developing novel anti-cancer therapeutics.[2][7]

These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying homologous recombination repair.

Mechanism of Action

This compound exhibits a dual-faceted mechanism to disrupt homologous recombination repair:

-

Inhibition of Helicase Activity: It potently inhibits the ATP-dependent DNA helicase activity of RECQL5, which is essential for its role in unwinding DNA intermediates during repair.[1][2]

-

Stabilization of the RECQL5-RAD51 Interaction: By stabilizing the physical interaction between RECQL5 and the RAD51 recombinase, this compound leads to the aggregation of RAD51 and prevents its proper function in forming the presynaptic filament, a critical step in homology search and strand invasion.[1][2]